Sodium decane-1-sulfonate
Overview
Description
Mechanism of Action
Target of Action
Sodium decane-1-sulfonate is primarily used as an anionic surfactant . Its primary targets are organic small molecule compounds, which it interacts with during high-performance liquid chromatography (HPLC) and ion-pair liquid chromatography . The compound’s anionic sulfonate counterion permits the separation and resolution of positively charged analytes .
Mode of Action
The compound acts as a reactant to generate defined ubiquitin-protein conjugates . This process can result in high yields even at low concentrations . The compound’s anionic nature allows it to interact with positively charged analytes, facilitating their separation and resolution during chromatographic processes .
Pharmacokinetics
As a surfactant, it is likely to influence the solubility and hence the bioavailability of other compounds in a solution .
Result of Action
The primary result of this compound’s action is the generation of defined ubiquitin-protein conjugates . This can lead to high yields of these conjugates even at low concentrations . Additionally, in chromatographic processes, the compound facilitates the separation and resolution of positively charged analytes .
Action Environment
As a surfactant, its action is likely to be influenced by factors such as ph, temperature, and the presence of other compounds in the solution .
Biochemical Analysis
Biochemical Properties
Sodium decane-1-sulfonate acts as a reactant to generate defined ubiquitin-protein conjugates . The anionic sulfonate counterion permits the separation and resolution of positively charged analytes . It interacts with several biomolecules, including enzymes and proteins, to exert its biochemical effects .
Cellular Effects
As an anionic surfactant, it may influence cell function by interacting with cell membranes and proteins .
Molecular Mechanism
It is known to be involved in the analysis of peptides and proteins in HPLC, suggesting that it may interact with these biomolecules
Temporal Effects in Laboratory Settings
It is known to have a melting point of over 300°C .
Metabolic Pathways
As an anionic surfactant, it may interact with various enzymes and cofactors .
Transport and Distribution
As an anionic surfactant, it may interact with various transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium decane-1-sulfonate can be synthesized through the sulfonation of decane. The process involves the reaction of decane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically require controlled temperatures and the use of appropriate solvents to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes utilize reactors designed to handle large volumes of reactants and maintain precise control over reaction conditions. The resulting product is then purified through recrystallization from ethanol and dried over silica gel .
Chemical Reactions Analysis
Types of Reactions: Sodium decane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to decane.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Decane.
Substitution: Various substituted decane derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium decane-1-sulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Sodium octane-1-sulfonate
- Sodium heptane-1-sulfonate
- Sodium hexane-1-sulfonate
- Sodium dodecane-1-sulfonate
Comparison: Sodium decane-1-sulfonate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in separating and resolving positively charged analytes in chromatographic techniques . In comparison, shorter-chain sulfonates like sodium hexane-1-sulfonate may have higher solubility but lower surfactant efficiency, while longer-chain sulfonates like sodium dodecane-1-sulfonate may have higher surfactant efficiency but lower solubility .
Properties
CAS No. |
13419-61-9 |
---|---|
Molecular Formula |
C10H22NaO3S |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
sodium;decane-1-sulfonate |
InChI |
InChI=1S/C10H22O3S.Na/c1-2-3-4-5-6-7-8-9-10-14(11,12)13;/h2-10H2,1H3,(H,11,12,13); |
InChI Key |
SBNUEVPRRHCPNQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)O.[Na] |
13419-61-9 | |
Pictograms |
Irritant |
Synonyms |
1-Decanesulfonic acid, sodium salt (1:1); 1-Decanesulfonic acid, sodium salt (6CI,7CI,8CI,9CI); Sodium capryl sulfonate; Sodium decanesulfonate; Sodium decylsulfonate; Sodium n-decylsulfonate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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